Scientific Field: Organic Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used as a reactant in the synthesis of 3-carbamoyl derivatives
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is involved in the synthesis of triazines and their phosphorus analogs.
Scientific Field: Medicinal Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used in the synthesis of pyrazolo[3,4-d]pyrimidines for use as cyclin-dependent kinase 2 inhibitors.
3-Amino-4-pyrazolecarboxamide hemisulfate is a chemical compound with the molecular formula and a molecular weight of approximately 175.16 g/mol. This compound appears as a white to slightly yellow crystalline powder, and it is primarily used in pharmaceutical applications. It is recognized as a derivative of pyrazole, a five-membered ring compound containing two nitrogen atoms, which contributes to its biological activity and reactivity in various chemical processes .
The biological activity of 3-amino-4-pyrazolecarboxamide hemisulfate has been linked to its role as an impurity of allopurinol, a drug used to lower uric acid levels in the body. This compound has shown potential immunogenic properties, indicating that it may influence immune responses and could be relevant in cancer research . Additionally, its derivatives have been studied for their effects on various biological pathways, including those involved in cell cycle regulation.
The synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate typically involves several steps:
Methods can vary based on desired purity and application, but typical laboratory procedures include refluxing the reactants followed by crystallization to isolate the product .
3-Amino-4-pyrazolecarboxamide hemisulfate has several applications:
Studies on 3-amino-4-pyrazolecarboxamide hemisulfate focus on its interactions with biological systems, particularly regarding its role as an impurity in allopurinol formulations. Research indicates that impurities can affect drug efficacy and safety profiles, making it essential to understand these interactions. Investigations typically assess:
Several compounds share structural similarities with 3-amino-4-pyrazolecarboxamide hemisulfate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Allopurinol | C5H4N4O | Widely used for gout treatment; contains a different functional group. |
5-Amino-1H-pyrazole-4-carboxamide | C4H6N4O | A direct derivative; may exhibit similar biological activities. |
3-Amino-1H-pyrazole-4-carboxamide | C4H6N4O | Similar structure; used in various synthetic applications. |
5-Amino-4-pyrazolecarboxamide | C5H6N4O | Known for its role in synthesizing heterocyclic compounds. |
The uniqueness of 3-amino-4-pyrazolecarboxamide hemisulfate lies in its specific combination of amino and carboxamide functional groups, contributing to its distinct reactivity and biological profile compared to these similar compounds .
The development of 3-amino-4-pyrazolecarboxamide hemisulfate traces its origins to the broader exploration of pyrazole chemistry that began in the mid-20th century. The compound gained particular prominence as researchers recognized its utility as an intermediate in the synthesis of allopurinol, a breakthrough medication for treating gout and hyperuricemia. Early synthetic approaches to this compound were established through patent literature, with significant developments documented in German and Chinese patents that outlined efficient production methods.
The evolution of synthetic methodologies for producing 3-amino-4-pyrazolecarboxamide hemisulfate has been driven by the need for scalable, cost-effective processes. Early methods relied on multi-step procedures involving cyanoacetamide and formamidine derivatives, but these approaches presented challenges related to toxicity and purification difficulties. More recent developments have focused on one-pot synthesis methods that streamline production while maintaining high purity standards.
Within the broader context of heterocyclic chemistry, 3-amino-4-pyrazolecarboxamide hemisulfate exemplifies the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds have been recognized as privileged structures due to their ability to interact with diverse biological targets and their presence in numerous clinically approved drugs. The specific structural features of 3-amino-4-pyrazolecarboxamide, including the amino group at the 3-position and the carboxamide functionality at the 4-position, provide unique hydrogen bonding capabilities that are crucial for biological activity.
The compound's significance is further emphasized by its role as a building block for more complex heterocyclic systems. Research has demonstrated its utility in synthesizing pyrazolo[3,4-d]pyrimidines, which are important as cyclin-dependent kinase 2 inhibitors with potential anticancer applications. Additionally, the compound serves as a precursor for triazines and their phosphorus analogs, expanding its utility beyond traditional pharmaceutical applications.
The hemisulfate salt form represents a strategic choice in pharmaceutical formulation, as it provides enhanced stability compared to the free base while maintaining adequate solubility for synthetic transformations. This balance of properties has made it a preferred intermediate in continuous flow chemistry processes, where consistent reactivity and minimal side product formation are essential for efficient large-scale production.
The research landscape surrounding 3-amino-4-pyrazolecarboxamide hemisulfate has evolved significantly over the past two decades, driven by advances in synthetic methodology and increasing understanding of structure-activity relationships in pyrazole chemistry. Current research efforts focus on optimizing synthetic routes, developing green chemistry approaches, and exploring new applications in drug discovery.
Contemporary synthetic strategies emphasize efficiency and environmental sustainability. Modern approaches utilize microwave-assisted synthesis, metal-catalyzed reactions, and continuous flow processes to enhance yield while reducing environmental impact. These methodological advances have enabled the development of multi-ton production capabilities, with specialized manufacturers offering custom synthesis from laboratory scale (100g) to commercial batches (500kg/run).
The current research landscape also encompasses extensive structure-activity relationship studies that have revealed the importance of specific substitution patterns on the pyrazole ring. Research has shown that aminopyrazoles, particularly those with free amino groups capable of hydrogen bond donation, exhibit enhanced biological activity compared to their substituted counterparts. This understanding has informed the design of new derivatives and has solidified the position of 3-amino-4-pyrazolecarboxamide hemisulfate as a valuable synthetic intermediate.
The malonamide nitrile approach represents one of the most efficient synthetic pathways for 3-amino-4-pyrazolecarboxamide hemisulfate production [2]. This methodology utilizes malonamide nitrile as the primary starting material, which undergoes cyclization with hydrazine derivatives under controlled conditions [2]. The reaction proceeds through a nucleophilic attack mechanism where the amino group of hydrazine attacks the nitrile carbon, followed by intramolecular cyclization to form the pyrazole ring structure [2].
The optimal reaction conditions involve heating the malonamide nitrile with morpholine and trimethyl orthoformate in a suitable solvent system [2]. Temperature control proves critical, with the initial reflux temperature maintained above 100°C, gradually decreasing to approximately 82°C as the reaction progresses [2]. This temperature profile ensures complete conversion while minimizing side product formation [2].
Parameter | Optimal Conditions | Yield (%) |
---|---|---|
Temperature Range | 100-82°C | 82 |
Reaction Time | 4 hours | - |
Morpholine Excess | 20% | - |
Solvent | Acetonitrile | - |
Morpholine serves as both a reagent and catalyst in the synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate, offering distinct advantages over other amine catalysts [2]. The weak basicity of morpholine (pKa approximately 8.3) makes it an ineffective catalyst for undesired side reactions of cyanoacetamide, which typically produce pyridine derivatives that are difficult to remove from the final product [2].
The morpholine-catalyzed synthesis begins with the preparation of 3-morpholino-2-cyanoacrylamide through the reaction of cyanoacetamide, triethylorthoformate, and morpholine [2]. This intermediate demonstrates favorable physical properties and can be isolated readily in high purity without requiring recrystallization [2]. The subsequent reaction with hydrazine hydrate under controlled temperature conditions yields the desired pyrazole derivative [2].
Industrial-scale production employs a carefully controlled protocol where 67.4 kilograms of cyanoacetamide, 143.9 kilograms of triethylorthoformate, 88.2 kilograms of morpholine, and 33.0 kilograms of acetonitrile are processed in a 100-gallon reactor equipped with stirrer and reflux condenser [2]. The batch undergoes reflux for 4 hours with periodic seeding every 30 minutes to promote crystallization [2].
Solvent selection significantly influences both reaction efficiency and product purity in pyrazole synthesis [7] [8]. Acetonitrile emerges as the preferred solvent for morpholine-catalyzed synthesis due to its ability to moderate the reaction and improve crystalline product quality [2]. The moderately volatile polar nature of acetonitrile facilitates product isolation while maintaining reaction control [2].
Recent investigations into green solvent systems have demonstrated that water-based media can effectively support pyrazole synthesis under appropriate conditions [9]. Ethanol represents another viable option, particularly when combined with ultrasonic irradiation techniques that enhance reaction rates and yields [12]. The selection of ethanol over traditional organic solvents reduces environmental impact while maintaining synthetic efficiency [21].
Solvent System | Temperature (°C) | Yield (%) | Environmental Impact |
---|---|---|---|
Acetonitrile | 82-117 | 82 | Moderate |
Water | 60-100 | 75 | Low |
Ethanol | 25-78 | 77 | Low |
Toluene | 110-140 | 65 | High |
The pyridine amidohydrazone method represents an alternative approach that utilizes hydrazone intermediates in pyrazole formation [13] [14]. This methodology involves the initial formation of amidohydrazone derivatives through the condensation of carbonyl compounds with hydrazine derivatives in pyridine solvent [13]. The resulting hydrazones undergo subsequent cyclization under acidic conditions to yield pyrazole products [13].
Temperature control proves essential in this synthetic route, with reactions typically conducted at temperatures ranging from 20°C to 60°C for initial hydrazone formation [13]. The cyclization step requires elevated temperatures between 140°C and 160°C to achieve satisfactory conversion rates [13]. However, these higher temperatures may lead to decomposition products that compromise product purity [13].
N,N-dimethylformamide dimethyl acetal serves as an effective intermediate in pyrazole synthesis, particularly for the formation of pyridine derivatives that exhibit kinase inhibition properties [17]. This reagent functions through a derivatization mechanism where it reacts with primary carbonyl compounds to form enaminone intermediates [14]. These intermediates subsequently undergo cyclization with hydrazine derivatives to produce substituted pyrazoles [14].
The synthetic protocol involves treating 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under reflux conditions [14]. The resulting enaminone intermediate demonstrates versatility in subsequent transformations, allowing for the preparation of various pyrazole-substituted heterocyclic compounds [14]. Reaction yields typically range from 68% to 99% depending on substrate structure and reaction conditions [14].
Cyanoacetamide serves as a fundamental building block in pyrazole synthesis, offering multiple synthetic pathways through its reactive methylene group [15]. The compound readily undergoes condensation reactions with aromatic aldehydes to form arylidene derivatives, which can subsequently cyclize with hydrazine to produce pyrazole products [15]. This methodology provides excellent regioselectivity and high yields under mild reaction conditions [15].
The synthetic sequence typically involves three distinct steps: initial condensation of cyanoacetamide with aldehydes, formation of intermediate arylidene compounds, and final cyclization with hydrazine hydrate [15]. Optimization studies reveal that piperidine catalysis in ethanol solvent provides optimal results, with reaction times ranging from 3 to 8 hours depending on substrate reactivity [15].
Starting Material | Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|---|
Benzaldehyde | Piperidine | 75 | 3 |
p-Anisaldehyde | Piperidine | 68 | 4 |
p-Chlorobenzaldehyde | Piperidine | 73 | 3 |
Acetylacetone | Triethylamine | 64 | 8 |
Water-based solvent systems represent a significant advancement in environmentally sustainable pyrazole synthesis [9] [10]. Research demonstrates that pyrazole formation can proceed efficiently in aqueous media, eliminating the need for organic solvents that pose environmental and safety concerns [9]. The "on water" synthesis approach utilizes semicarbazide hydrochloride as an alternative to hydrazine, providing both improved safety and environmental compatibility [9].
Multicomponent reactions in water have shown particular promise, with studies reporting yields ranging from 80% to 92% for various pyrazole derivatives [10]. These reactions benefit from the unique properties of water as a reaction medium, including hydrogen bonding effects that can enhance reaction rates and selectivity [10]. The methodology proves particularly effective when combined with energy-efficient techniques such as microwave or ultrasound assistance [10].
Catalytic optimization focuses on developing efficient, reusable catalyst systems that minimize environmental impact while maintaining high synthetic efficiency [18] [19]. Recent advances include the development of magnetic metal-organic frameworks that combine high catalytic activity with easy separation and recovery [19]. These systems demonstrate exceptional tolerance toward diverse functional groups and enable broad application across various alcohol substrates [19].
Copper-based catalysts have shown particular effectiveness in pyrazole synthesis, with studies reporting yields up to 97% under optimized conditions [23]. The catalytic system employs readily available copper salts in combination with mild reaction conditions, eliminating the need for harsh reagents or extreme temperatures [23]. Recyclability studies demonstrate that these catalysts maintain activity through multiple reaction cycles without significant performance degradation [23].
Catalyst Type | Loading (mol%) | Yield (%) | Recyclability (cycles) |
---|---|---|---|
Copper Triflate | 20 | 82 | 4 |
Palladium Complex | 10 | 97 | 5 |
Iron-based MOF | 5 | 89 | 6 |
Morpholine | 120 | 82 | N/A |
Process sustainability metrics provide quantitative assessment of environmental impact and resource efficiency in pyrazole synthesis [16]. The solvent eco-impact metric represents a comprehensive tool for evaluating solvent-related environmental effects, considering factors such as waste generation, energy consumption, and toxicity profiles [16]. This metric enables systematic comparison of different synthetic approaches and guides the selection of more sustainable methodologies [16].
Atom economy calculations reveal that morpholine-catalyzed synthesis achieves superior material utilization compared to traditional methods [21]. The one-pot nature of this approach minimizes waste generation while maximizing incorporation of starting materials into the final product [21]. Green chemistry principles emphasize the importance of reducing hazardous chemical usage, with recent developments focusing on catalyst-free and base-free reaction conditions [20].
Life cycle assessment studies indicate that water-based synthetic routes demonstrate significantly lower environmental impact compared to organic solvent-based methods [22]. These assessments consider factors including carbon emissions, water usage, and waste treatment requirements throughout the entire synthetic process [22]. The integration of renewable energy sources and biodegradable catalysts further enhances the sustainability profile of modern pyrazole synthesis methodologies [22].
Metric | Traditional Method | Green Method | Improvement (%) |
---|---|---|---|
Atom Economy | 65 | 85 | 31 |
Solvent Impact Score | 8.2 | 3.1 | 62 |
Energy Consumption (kJ/mol) | 450 | 280 | 38 |
Waste Generation (kg/kg product) | 2.8 | 1.2 | 57 |
Irritant;Environmental Hazard